4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine
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Overview
Description
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a morpholine ring attached to a phenylsulfonyl group, which is further substituted with a 2-chlorophenoxy group
Preparation Methods
The synthesis of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chlorophenol with 4-bromophenylsulfonyl chloride to form 4-(2-chlorophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Chemical Reactions Analysis
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Scientific Research Applications
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases due to its antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine can be compared with other similar compounds such as:
4-((4-(4-Chlorophenoxy)phenyl)sulfonyl)morpholine: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which may result in different chemical and biological properties.
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidine: This compound features a piperidine ring instead of a morpholine ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
4-[4-(2-chlorophenoxy)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-15-3-1-2-4-16(15)22-13-5-7-14(8-6-13)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHHLKDOJOELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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